molecular formula C13H15Cl2NO2 B4665583 2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide

2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide

Cat. No.: B4665583
M. Wt: 288.17 g/mol
InChI Key: WFAGSUOYMAWPOD-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, and a tetrahydrofuran-2-yl ethyl group attached to the nitrogen atom of the benzamide moiety

Properties

IUPAC Name

2,5-dichloro-N-[1-(oxolan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c1-8(12-3-2-6-18-12)16-13(17)10-7-9(14)4-5-11(10)15/h4-5,7-8,12H,2-3,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAGSUOYMAWPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 1-(tetrahydrofuran-2-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or acetonitrile for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various substituted benzamides.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide can be compared with other similar compounds, such as:

    2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide: This compound also contains a dichlorobenzamide moiety but has different substituents, leading to distinct chemical and biological properties.

    2-bromobenzamide: This compound has a bromine atom instead of chlorine, which can result in different reactivity and biological activity.

    N-(1-benzenesulfonyl-2,2,2-trichloro-ethyl)-2,4-dichloro-benzamide:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide
Reactant of Route 2
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2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide

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